1,4-Dithiane-2-carbothioamide

Vue d'ensemble

Description

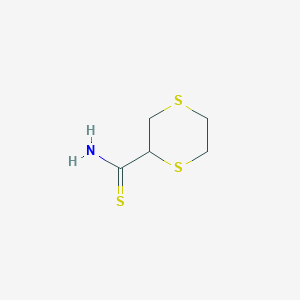

1,4-Dithiane-2-carbothioamide is an organic compound with the molecular formula C5H9NS3. It belongs to the class of dithiane derivatives, which are characterized by a six-membered ring structure containing two sulfur atoms.

Mécanisme D'action

Target of Action

1,4-Dithiane-2-carbothioamide is a chemical compound that is primarily used as a building block in the synthesis of complex molecular architectures . It is a derivative of 1,4-dithianes, which are known for their specific heterocyclic reactivity that can be harnessed for the controlled synthesis of carbon–carbon bonds .

Mode of Action

The mode of action of this compound is based on its ability to form carbon–carbon bonds. This is achieved through the chemoselective cleavage or reduction of the sulfur-heterocycle to reveal a versatile C2-synthon . This process allows for the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of complex molecular structures. The compound’s ability to form carbon–carbon bonds plays a crucial role in these pathways . .

Result of Action

The result of the action of this compound is the formation of complex molecular architectures through the controlled synthesis of carbon–carbon bonds . This can lead to the creation of a wide array of molecular structures, including lipids, carbohydrates, and various carbocyclic scaffolds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with cyanoacetamide in the presence of a base such as triethylamine. This reaction typically occurs in boiling ethanol and yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Dithiane-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted dithiane derivatives.

Applications De Recherche Scientifique

1,4-Dithiane-2-carbothioamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures, including lipids, carbohydrates, and carbocyclic scaffolds.

Medicinal Chemistry: The compound’s unique structure allows for the synthesis of novel molecules with potential medicinal properties, making it valuable in drug discovery and development.

Chemical Storage: It is used in chemical storage applications due to its stability and reactivity.

Comparaison Avec Des Composés Similaires

1,3-Dithiane: Another dithiane derivative with a different ring structure, commonly used as a protecting group in organic synthesis.

1,4-Dithiane: Similar to 1,4-Dithiane-2-carbothioamide but lacks the carbothioamide functional group.

Thiophene Derivatives: Compounds containing a five-membered ring with one sulfur atom, used in various chemical and medicinal applications.

Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Activité Biologique

1,4-Dithiane-2-carbothioamide (CAS No. 1535972-66-7) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is part of the dithiane family, which is known for its diverse chemical reactivity and applications in synthetic chemistry. The biological activity of 1,4-dithiane derivatives has been explored in various studies, indicating their potential therapeutic roles.

Chemical Structure and Properties

This compound features a unique structure characterized by a dithiane ring with a carbothioamide functional group. This configuration contributes to its reactivity and interaction with biological systems.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C4H6N2S3 |

| Molecular Weight | 178.30 g/mol |

| CAS Number | 1535972-66-7 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Foroumadi et al. demonstrated that derivatives of dithianes possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin levels in tissues. Elevated levels of prostaglandins are associated with enhanced tissue repair and regeneration, suggesting a therapeutic application in conditions requiring accelerated healing.

Case Study: Inhibition of 15-PGDH

In a study examining the effects of various inhibitors on 15-PGDH, it was found that compounds similar to this compound significantly increased prostaglandin E2 (PGE2) levels in vitro. This elevation was linked to improved outcomes in models of tissue injury and recovery:

- Experimental Setup : Mouse models were treated with varying concentrations of the compound.

- Results : A notable increase in PGE2 levels was observed, correlating with enhanced tissue regeneration.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies typically involve treating cultured cells with different concentrations of the compound and assessing cell viability through assays such as MTT or Alamar Blue.

Findings:

- Low Toxicity : The compound exhibited low cytotoxic effects at therapeutic concentrations.

- IC50 Values : The IC50 values for various cell lines were determined to be above the therapeutic range, indicating a favorable safety margin.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

1,4-dithiane-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEOCLXOHFBGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535972-66-7 | |

| Record name | 1,4-dithiane-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.